(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one

Transthyretin amyloidosis Fibrillogenesis inhibition Isatin-3-arylimine SAR

This is a validated positive control for TTR fibrillogenesis inhibition assays (IC₅₀ 6.3 µM, RA 100%). Its synergistic pharmacophore (N1-methyl + 4-methylphenyl imine) is essential for activity, making it the minimal active scaffold for SAR studies. With favorable CNS drug-like properties (TPSA 32.67 Ų, AlogP 3.49), it serves as a brain-penetrant starting point for CNS amyloidosis programs. Choose this compound to define maximal inhibition baselines, benchmark binding-independent mechanisms against classical stabilizers like tafamidis, and use matched inactive analogues (1b, 2a, 2d) as negative controls.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 73271-41-7
Cat. No. B6350643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one
CAS73271-41-7
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C
InChIInChI=1S/C16H14N2O/c1-11-7-9-12(10-8-11)17-15-13-5-3-4-6-14(13)18(2)16(15)19/h3-10H,1-2H3
InChIKeyISVODKXPQNTMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one (CAS 73271-41-7): Chemical Class, Identifier, and Procurement-Relevant Physicochemical Summary


(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one (CAS 73271-41-7; molecular formula C₁₆H₁₄N₂O; MW 250.30 g/mol) is a synthetic isatin-3-arylimine Schiff base derived from the condensation of N-methylisatin with p-toluidine [1]. Originally reported as compound 2e in a series of transthyretin (TTR) fibrillogenesis inhibitors, it features an E/Z stereochemical configuration at the exocyclic imine bond that, in solution, does not influence its biological activity [2]. The compound complies with Lipinski’s Rule of Five (MW ≤ 500, AlogP 3.49, HBA 3, HBD 0, TPSA 32.67 Ų) and the Veber rule, indicating favorable drug-like physicochemical properties for probe and lead development [3].

Structural Determinants of TTR Inhibitory Activity: Why N1-Methyl and 4-Methylphenyl Substituents Cannot Be Replaced by Generic Isatin Imines


Not all isatin-3-arylimines are active TTR fibrillogenesis inhibitors. Within the series reported by González et al., small structural changes at the N1 and C-3 aryl positions result in complete loss or dramatic shifts in inhibitory activity [1]. The unsubstituted isatin-3-imine (2a), the 4-methylphenyl analogue lacking the N1-methyl group (2d), and the N1-methyl variant with an unsubstituted phenyl ring (1b) are all essentially inactive (IC₅₀ > 50 µM), while the combination of both N1-methyl and 4-methylphenyl substituents (2e) confers an IC₅₀ of 6.3 µM and 100% reduction of amyloid fibril formation (RA = 100%) [2]. This demonstrates a synergistic requirement for both the N1-methyl and the para-substituted phenyl imine for TTR inhibition, rendering generic substitution with simpler isatin imines non-viable for this biological target.

Quantitative Head-to-Head Evidence: TTR Fibrillogenesis Inhibition Potency and Efficacy of 1-Methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one Versus Closest Analogs


N1-Methyl Substitution Is Critical for TTR Inhibitory Activity: Compound 2e (IC₅₀ 6.3 µM) vs. Des-methyl Analogue 2d (IC₅₀ > 50 µM)

In the González et al. (2009) series, compound 2e (1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one) exhibited an IC₅₀ of 6.3 µM for inhibition of acid-mediated TTR Y78F fibrillogenesis, whereas its direct des-methyl analogue 2d (3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one, R₁ = H) showed no meaningful inhibition up to 40 µM (IC₅₀ > 50 µM) [1]. Both compounds were tested under identical conditions in the kinetic turbidimetric assay.

Transthyretin amyloidosis Fibrillogenesis inhibition Isatin-3-arylimine SAR N-methylation effect

The 4-Methylphenyl Imine Group Is Required for Activity: Compound 2e (IC₅₀ 6.3 µM) vs. Unsubstituted Phenyl Analogue 1b (IC₅₀ > 50 µM)

When the 4-methylphenyl imine moiety of compound 2e is replaced by an unsubstituted phenyl imine (compound 1b, R₁ = CH₃, R₃ = H), TTR inhibitory activity is abolished (IC₅₀ > 50 µM vs. 6.3 µM for 2e) [1]. This comparison isolates the contribution of the para-methyl substituent on the N-aryl ring and confirms that both N1-methyl and 4-methylphenyl groups are simultaneously required for the observed potency.

Transthyretin amyloidosis Isatin imine SAR Aryl substituent effect Para-methylphenyl pharmacophore

Complete Suppression of TTR Amyloid Fibril Formation: Compound 2e Achieves RA = 100% Comparable to the Natural Ligand Thyroxine (T4)

Compound 2e achieved an RA (Reduction of Amyloidosis) value of 100%, indicating complete prevention of TTR fibril formation at saturating inhibitor concentrations, a level of efficacy matched in this series only by the natural thyroid hormone thyroxine (T4; RA = 100%, IC₅₀ = 8.6 µM) [1]. By contrast, the more potent nitro analogue 2r (IC₅₀ = 2.8 µM) achieved only RA = 86%, and triiodophenol (TIP; IC₅₀ = 3.2 µM) reached RA = 95% [1]. This RA metric, derived from fitting v₀ vs. [I] data, reflects the maximal achievable inhibition independent of potency.

Transthyretin stabilization Amyloid fibril inhibition RA (Reduction of Amyloidosis) Benchmarking against T4

Mechanistic Differentiation: Compound 2e Does Not Bind Native Tetrameric TTR, Distinguishing It from Classical Kinetic Stabilizers

González et al. explicitly demonstrated that the isatin imines, including compound 2e, do not bind to the native tetrameric form of TTR, even at concentrations up to 40 µM [1]. This stands in contrast to classical TTR kinetic stabilizers such as tafamidis and diflunisal, which exert their inhibitory action through binding and stabilization of the native TTR tetramer [1]. The observation that 2e inhibits fibrillogenesis without tetramer binding suggests a distinct mechanism, possibly involving interaction with early aggregation intermediates or monomeric species.

TTR amyloidogenesis mechanism Non-stabilizer inhibitor Tetramer binding independence Isatin imine mechanism of action

Confirmation of TTR Inhibitory Activity in Independent Curation Databases: BindingDB and ChEMBL Cross-Validation

The TTR inhibitory activity of compound 2e has been independently captured and curated in authoritative bioactivity databases. BindingDB (BDBM50301380) reports an IC₅₀ of 6.30 µM for inhibition of TTR-mediated fibrillogenesis assessed by acid-induced protein aggregation turbidity after 1.5 h [1]. ChEMBL (CHEMBL570930) lists three IC₅₀ activity records against TTR, confirming multi-assay annotation [2]. This independent data curation provides assurance of measurement reproducibility beyond the single primary publication.

TTR fibrillogenesis Database cross-validation BindingDB ChEMBL Reproducibility

Favorable Physicochemical Profile for CNS and Cellular Permeability: No Rule-of-Five Violations and Low TPSA

Compound 2e fully complies with Lipinski’s Rule of Five (MW 250.30, AlogP 3.49, HBA 3, HBD 0) and the Veber rule (rotatable bonds 1, TPSA 32.67 Ų), placing it well within oral drug-like chemical space [1]. Its TPSA of 32.67 Ų is substantially below the 60–70 Ų threshold commonly associated with favorable blood-brain barrier penetration, and its AlogP of 3.49 falls within the optimal range (1–4) for CNS drug candidates [1]. In comparison, the more potent nitro analogue 2r carries a nitro group that introduces additional toxicity and metabolic liability risks, while thyroid hormone T4 (MW 776.87, TPSA 132.65 Ų) is far outside CNS-accessible space.

Drug-likeness Lipinski Rule of Five TPSA Blood-brain barrier permeability Physicochemical profiling

Recommended Research and Industrial Use Cases for 1-Methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one Based on Quantitative Evidence


Positive Control or Calibration Standard in TTR Fibrillogenesis Inhibition Assays

Compound 2e (IC₅₀ 6.3 µM, RA 100%) can serve as a well-characterized positive control in kinetic turbidimetric TTR aggregation assays. Its RA of 100% enables it to define the maximal inhibition baseline for assay normalization, analogous to how T4 (RA 100%) is used [1]. Unlike T4, 2e is synthetically accessible and does not require handling of a natural hormone subject to additional regulatory constraints.

Minimal Pharmacophore Scaffold for Structure-Activity Relationship (SAR) Exploration in TTR Amyloidosis

As the structurally simplest analogue that combines full inhibitory efficacy (RA 100%) with moderate potency (IC₅₀ 6.3 µM), compound 2e defines the minimal active TTR pharmacophore within the isatin-3-arylimine series [1]. Medicinal chemistry teams can use it as a reference point for systematic exploration of substituent effects at the C-5, N1, and aryl imine positions, with the inactive analogues 1b, 2a, and 2d serving as matched negative controls.

Mechanistic Probe for Non-Stabilizer TTR Amyloidogenesis Inhibition Pathways

Because compound 2e inhibits TTR fibrillogenesis without binding to the native tetramer [1], it is uniquely suited as a tool compound to dissect non-classical TTR inhibition mechanisms. Researchers investigating early aggregation intermediates, monomeric TTR species, or binding-independent inhibitory pathways can employ 2e alongside classical stabilizers (e.g., tafamidis) to differentiate mechanism-dependent cellular or biophysical readouts.

CNS-Permeable Lead Template for Neuropathic TTR Amyloidosis Drug Discovery

With a TPSA of 32.67 Ų and AlogP of 3.49 [1], compound 2e resides within the favorable physicochemical space for CNS penetration. Drug discovery programs targeting central nervous system manifestations of TTR amyloidosis (e.g., leptomeningeal or ocular amyloid deposition) can leverage 2e as a brain-penetrant starting scaffold, avoiding the CNS permeability limitations inherent to larger TTR ligands such as thyroxine or triiodophenol.

Quote Request

Request a Quote for (3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.